molecular formula C12H14ClFN2O B2762352 5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1707361-59-8

5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No. B2762352
CAS RN: 1707361-59-8
M. Wt: 256.71
InChI Key: LSXOHRRSFONVFL-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been shown to possess potent inhibitory activity against certain enzymes that are involved in the regulation of cellular processes.

Scientific Research Applications

Pharmacological Potential

The compound has been explored for its potential in pharmacological applications. A noteworthy study presents a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, highlighting a compound (referred to as compound 5b or SMU-B) as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. This compound exhibited significant tumor growth inhibition in human gastric carcinoma xenograft models, emphasizing its potential in cancer therapy (Jingrong Li et al., 2013).

Antidepressant Drug Candidate

Another compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, was identified as an antidepressant drug candidate. The synthesis process aimed at developing a safe, large-scale, chromatography-free preparation method for this compound, underscoring its importance in facilitating serotonin neurotransmission (N. Anderson et al., 1997).

Synthesis and Structural Studies

The synthesis and structural analysis of spiro compounds derived from "5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride" have been subjects of various studies. For instance, the synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives were developed as templates for synthesizing compounds targeting GPCR (G-protein-coupled receptor) targets, showcasing the versatility of spiro compounds in drug development (Jian-shu Xie et al., 2004).

Antimicrobial Applications

Research on the antimicrobial properties of spiro-piperidin-4-ones against Mycobacterium tuberculosis H37Rv (MTB), multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)) has been conducted. This highlights the potential of spiro compounds in treating tuberculosis and related bacterial infections. One compound demonstrated significant in vitro activity with a minimal inhibitory concentration (MIC) value highlighting its potential as a promising antimycobacterial agent (R. Kumar et al., 2008).

properties

IUPAC Name

5-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXOHRRSFONVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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